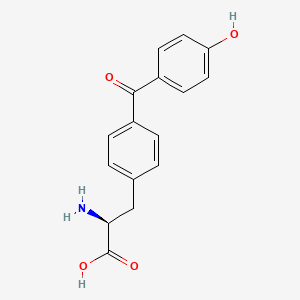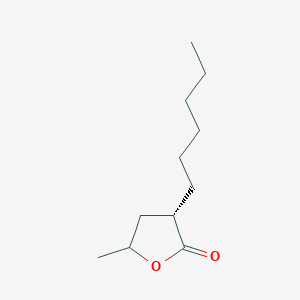
N,N-diethylethanamine;ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylamine: is an organic compound with the chemical formula N(CH₂CH₃)₃ . It is a colorless, volatile liquid with a strong fishy odor reminiscent of ammonia. Triethylamine is commonly used in organic synthesis as a base and is known for its ability to neutralize acids and form salts. It is miscible with water and most organic solvents, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: Triethylamine can be synthesized by the alkylation of ammonia with ethyl halides. The reaction typically involves the use of ethyl chloride or ethyl bromide in the presence of a base such as sodium hydroxide. [ \text{NH₃ + 3C₂H₅Cl → N(C₂H₅)₃ + 3HCl} ]
Reductive Amination: Another method involves the reductive amination of acetaldehyde with ammonia in the presence of a hydrogenation catalyst. [ \text{CH₃CHO + NH₃ + H₂ → N(C₂H₅)₃ + H₂O} ]
Industrial Production Methods: Triethylamine is produced industrially by the reaction of ethanol with ammonia in the presence of a catalyst such as alumina. The process involves the dehydration of ethanol to form ethylene, which then reacts with ammonia to produce triethylamine. [ \text{3C₂H₅OH → 3C₂H₄ + 3H₂O} ] [ \text{3C₂H₄ + NH₃ → N(C₂H₅)₃} ]
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Triethylamine can undergo oxidation to form triethylamine oxide. [ \text{N(C₂H₅)₃ + O₂ → N(C₂H₅)₃O} ]
Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile. [ \text{N(C₂H₅)₃ + R-X → N(C₂H₅)₃R + X⁻} ]
Acid-Base Reactions: Triethylamine is a strong base and can neutralize acids to form salts. [ \text{N(C₂H₅)₃ + HCl → N(C₂H₅)₃H⁺Cl⁻} ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Nucleophiles: Alkyl halides, acyl halides.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Triethylamine oxide: Formed by oxidation.
Quaternary ammonium salts: Formed by nucleophilic substitution.
Triethylammonium salts: Formed by acid-base reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Triethylamine is used as a catalyst in various organic reactions, including the synthesis of esters and amides.
Solvent: It is used as a solvent in the preparation of metal-organic frameworks and other coordination compounds.
Biology:
Buffering Agent: Triethylamine is used as a buffering agent in biological assays and chromatography.
Medicine:
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients and as a reagent in drug formulation.
Industry:
Polymer Production: Triethylamine is used in the production of polymers and resins.
Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors for metal protection.
Mecanismo De Acción
Mechanism: Triethylamine acts as a base by accepting protons from acids, forming triethylammonium ions. It can also act as a nucleophile, attacking electrophilic centers in various chemical reactions.
Molecular Targets and Pathways:
Protonation: Triethylamine accepts protons from acids, forming stable salts.
Nucleophilic Attack: It attacks electrophilic centers, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Diethylamine: N(CH₂CH₃)₂H
Trimethylamine: N(CH₃)₃
Pyridine: C₅H₅N
Comparison:
Basicity: Triethylamine is more basic than diethylamine and trimethylamine due to the presence of three ethyl groups, which increase electron density on the nitrogen atom.
Volatility: Triethylamine is more volatile than pyridine due to its lower molecular weight and lack of aromaticity.
Reactivity: Triethylamine is more nucleophilic than pyridine and trimethylamine, making it more reactive in nucleophilic substitution reactions.
Triethylamine’s unique combination of high basicity, nucleophilicity, and volatility makes it a valuable reagent in various chemical, biological, and industrial applications.
Propiedades
Número CAS |
72999-90-7 |
|---|---|
Fórmula molecular |
C8H21NO |
Peso molecular |
147.26 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;ethanol |
InChI |
InChI=1S/C6H15N.C2H6O/c1-4-7(5-2)6-3;1-2-3/h4-6H2,1-3H3;3H,2H2,1H3 |
Clave InChI |
JAYUDPKFDQGKFQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8534394.png)
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-(phenylmethyl)-](/img/structure/B8534401.png)

![Benzenamine,4-[4-(1,5-dimethyl-1h-imidazol-2-yl)-1-piperazinyl]-](/img/structure/B8534419.png)






![N-[3-(Benzoylsulfanyl)propanoyl]-L-leucine](/img/structure/B8534458.png)
![5-[3-(Carboxymethyl)benzoyl]thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B8534463.png)


